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Compound of Interest

Compound Name: Methyl L-lysinate hydrochloride

CAS No.: 15445-34-8

Cat. No.: B097838

Get Quote

Reagent Focus: Methyl L-lysinate hydrochloride (H-Lys-OMe·HCl or H-Lys-OMe·2HCl) CAS

Registry: 923-27-3 (Monohydrochloride) / 26348-70-9 (Dihydrochloride) Application: Peptide

Synthesis (C-terminal coupling), Peptidomimetics, Linker Chemistry.

Module 1: Critical Reagent Verification
Status:Mandatory Pre-Check

Before optimizing the reaction, you must identify the exact salt form and protection status of

your lysine reagent. The "generic" name often leads to catastrophic experimental design errors.
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Reagent Type Chemical State The Hidden Danger

H-Lys(Boc)-OMe·HCl Side-chain protected

Low Risk. Standard coupling

protocols apply. Main issue is

steric hindrance or DKP

formation.

H-Lys-OMe·2HCl Unprotected side-chain

High Risk. Both

-amine and

-amine are nucleophilic.

Without pH control, you will get

branched peptides and

polymerization.

H-Lys-OMe·HCl Monohydrochloride

High Risk. Ambiguous

protonation state. Often

requires precise base titration

to prevent side-chain coupling.

Expert Insight: If you are attempting to couple H-Lys-OMe·2HCl (unprotected) to a carboxylic

acid, you are relying on kinetic selectivity or pKa-controlled selectivity. This is an advanced

technique.[1] For standard peptide synthesis, we strongly recommend using H-Lys(Boc)-

OMe·HCl or H-Lys(Cbz)-OMe·HCl to guarantee regioselectivity.

Module 2: The "Salt Break" & Solubility Protocol
Issue: "My reaction mixture is cloudy," or "Yield is <10% despite using HATU." Root Cause: The

hydrochloride salt locks the amine in an unreactive, protonated state (

). It must be "broken" (neutralized) to release the reactive free base (

), but methyl esters are unstable in the presence of excess base.
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The Protocol: Controlled Neutralization
Do not dump excess DIEA (Diisopropylethylamine) into the pot. Methyl esters are susceptible

to base-catalyzed hydrolysis (saponification) and epimerization.

Solvent Choice:

Recommended: DMF (Dimethylformamide) or NMP.[1][2][3][4] The HCl salt is poorly

soluble in DCM (Dichloromethane).

Workaround: If DCM is required for the coupling partner, dissolve the Lys-OMe·HCl in a

minimum volume of DMF first, then dilute with DCM.

Base Equivalents (The Golden Ratio):

Calculate the total acid content:

If using H-Lys-OMe·HCl: You need 1.0 eq of base just to neutralize the salt.

If using H-Lys-OMe·2HCl: You need 2.0 eq of base to neutralize the salt.

Activation Base: Add an additional 1.0 eq of base for the coupling reaction itself.

Rule: Total Base = (HCl equivalents) + 1.0. Never exceed 3.5 equivalents total.

Module 3: Troubleshooting Low Yields & Impurities
Symptom-Based Diagnosis Guide

Issue A: "I see a Mass Shift of -32 Da (M-32) or +18 Da"
Diagnosis: Methyl Ester Hydrolysis or Transesterification.

Mechanism: Excess base or presence of water/alcohols causes the methyl ester (-OMe) to

hydrolyze to the acid (-OH) or transesterify with the solvent (if using MeOH/EtOH).

Solution:

Use anhydrous DMF.
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Switch base to TMP (2,4,6-Collidine) or NMM (N-Methylmorpholine). These are weaker

bases than DIEA and reduce the risk of ester hydrolysis.

Cold Start: Perform the neutralization and initial coupling at 0°C, then warm to Room

Temp.

Issue B: "I see a Mass Shift of -18 Da (M-18) in Dipeptide
Synthesis"
Diagnosis: Diketopiperazine (DKP) Formation.

Mechanism: If H-Lys-OMe is coupled to a Proline or Glycine (or any L-amino acid), the free

N-terminus of the next step can attack the methyl ester intramolecularly, ejecting methanol

and forming a cyclic byproduct (DKP).

Risk Factor: High during the deprotection of the dipeptide (e.g., removing Fmoc from Fmoc-

AA-Lys-OMe).

Solution:

Avoid Fmoc-deprotection in solution if possible. Use Boc chemistry for the N-terminal

residue if the DKP risk is high.

Steric Bulk: Use Trityl (Trt) linkers or bulky side chains to discourage cyclization.

Issue C: "Multiple Peaks / Polymerization" (Unprotected
Lysine Only)
Diagnosis: Loss of Regioselectivity.

Mechanism: The

-amine (side chain) reacted instead of, or in addition to, the

-amine.

The "pKa Window" Fix:
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-amine pKa

8.9

-amine pKa

10.5

Strategy: Maintain reaction pH exactly at 9.0 - 9.5. At this pH, the

-amine is largely deprotonated (reactive), while the

-amine remains protonated (protected by its own basicity).

Execution: Use a pH meter calibrated for organic/aqueous mixtures or wet pH paper. Add

base dropwise.[5] Stop when the pH hits 9.0. Do not go higher.

Module 4: Visualization of the Optimization
Workflow
The following diagram illustrates the decision matrix for coupling Methyl L-lysinate HCl,

highlighting the critical "Salt Break" and "pKa Selectivity" pathways.
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Reagent: Methyl L-lysinate HCl

Check Side Chain Protection

Protected (e.g., H-Lys(Boc)-OMe)

Yes

Unprotected (H-Lys-OMe·2HCl)

No

Dissolve in DMF
(Avoid DCM for Salt)

CRITICAL: pH Control (9.0 - 9.5)
Exploit pKa Difference

Base Calculation:
1 eq per HCl + 1 eq for Rxn

Coupling (HATU/EDC)

Target Product
(High Yield)

Impurity: DKP Formation
(Cyclization)

If Dipeptide
(Pro/Gly)

Selectivity Check:
Alpha-NH2 (Reactive)
Epsilon-NH3+ (Latent)

Strict pH 9.0

Impurity: Branched/Polymer
(Side Chain Reaction)

pH > 10.0

Click to download full resolution via product page
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Figure 1: Decision tree for optimizing coupling conditions based on Lysine side-chain protection

status and pH control.

Module 5: Frequently Asked Questions (FAQs)
Q1: Can I use EDC/NHS instead of HATU for this coupling? A: Yes, and it is often preferred for

Methyl L-lysinate. HATU requires basic conditions (pH > 8) to function effectively, which

increases the risk of methyl ester hydrolysis and racemization. EDC/NHS (or EDC/HOBt) can

operate at slightly lower pH (5.5 - 7.5), preserving the ester and reducing racemization risk [1].

Q2: Why is my yield low when using DCM as the solvent? A: Methyl L-lysinate hydrochloride
is a polar salt. It is virtually insoluble in pure Dichloromethane (DCM). This creates a

heterogeneous reaction where the amine is trapped in the solid phase. Protocol Adjustment:

Dissolve the salt in a minimal amount of DMF or DMSO first, then dilute with DCM if necessary.

Q3: How do I remove the unreacted Lys-OMe excess after the reaction? A: Unlike standard

amino acids, you cannot easily wash it away with acid if your product also has basic sites.

However, since Lys-OMe is a methyl ester:

Aqueous Wash: It is highly water-soluble. Wash the organic layer (EtOAc/DCM) 3x with 5%

NaHCO3 and 3x with Brine.

Acid Wash: If your product is acid-stable and neutral, wash with 1M KHSO4. The protonated

Lys-OMe will stay in the aqueous phase.

Q4: I am using H-Lys-OMe·2HCl and getting a mixture of products. Why? A: You are likely

coupling to the

-amine as well as the

-amine. The

-amine is more basic (pKa ~10.5) than the

-amine (pKa ~8.9). In the presence of excess base (pH > 10), both are reactive. To fix this
without buying new reagents, restrict your base usage to exactly neutralize the

-amine (exploit the lower pKa) or, ideally, purchase H-Lys(Boc)-OMe·HCl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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